molecular formula C27H29N3O3S2 B12015846 N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 609796-88-5

N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12015846
CAS No.: 609796-88-5
M. Wt: 507.7 g/mol
InChI Key: RDWINURNJHIWJZ-VHXPQNKSSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the acetamide group. Common reagents used in these reactions include thioamides, indole derivatives, and acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of the thiazolidinone and indole moieties suggests that it could exhibit antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its unique structure may allow for the design of new drugs with improved efficacy and reduced side effects. Preclinical studies would be necessary to evaluate its pharmacokinetics, toxicity, and therapeutic potential.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to create materials with specific characteristics, such as enhanced durability, flexibility, or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s structure suggests that it may interact with multiple pathways, modulating various biological processes. Detailed studies would be required to elucidate its exact mechanism of action and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide include other thiazolidinone derivatives, indole-based compounds, and acetamide-containing molecules. Examples include:

  • Thiazolidinone derivatives like 2,4-thiazolidinedione
  • Indole-based compounds like indomethacin
  • Acetamide-containing molecules like paracetamol

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

609796-88-5

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H29N3O3S2/c1-4-5-6-9-14-29-26(33)24(35-27(29)34)23-19-10-7-8-11-21(19)30(25(23)32)16-22(31)28-20-15-17(2)12-13-18(20)3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3,(H,28,31)/b24-23-

InChI Key

RDWINURNJHIWJZ-VHXPQNKSSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)SC1=S

Origin of Product

United States

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